molecular formula C10H11NO2S B098376 Methyl 2-phenylthioamidoacetate CAS No. 35960-95-3

Methyl 2-phenylthioamidoacetate

Cat. No.: B098376
CAS No.: 35960-95-3
M. Wt: 209.27 g/mol
InChI Key: JKDQIMNAVHVAHQ-UHFFFAOYSA-N
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Description

Methyl 2-phenylthioamidoacetate is an organic compound with the molecular formula C10H11NO2SThe compound’s structure allows for interaction with biological systems, which can be exploited for therapeutic and other practical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-phenylthioamidoacetate can be synthesized through various methods. One common method involves the reaction of methyl 2-bromoacetate with thiourea in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures .

Another method involves the use of triphenylphosphine in a solvent-free environment at 180°C for 0.25 hours under microwave irradiation. This method is known for its chemoselectivity and efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are typically carried out in reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenylthioamidoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylthio group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its interactions with biological systems, which can be exploited for therapeutic purposes.

    Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism by which methyl 2-phenylthioamidoacetate exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-aminoacetate
  • Methyl 2-thioamidoacetate
  • Phenylthioacetic acid

Uniqueness

Methyl 2-phenylthioamidoacetate is unique due to its specific structural features, which allow it to interact with biological systems in a distinct manner. Its phenylthio group provides additional stability and reactivity compared to similar compounds, making it a valuable compound in various applications .

Properties

IUPAC Name

methyl 2-(benzenecarbonothioylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-13-9(12)7-11-10(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDQIMNAVHVAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=S)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573418
Record name Methyl N-(benzenecarbothioyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35960-95-3
Record name Methyl N-(benzenecarbothioyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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